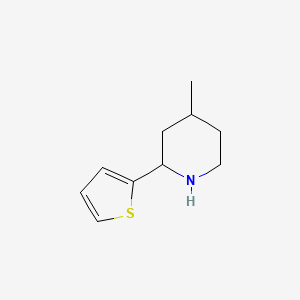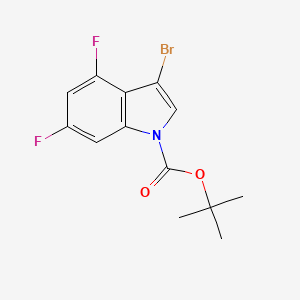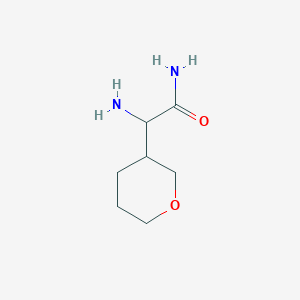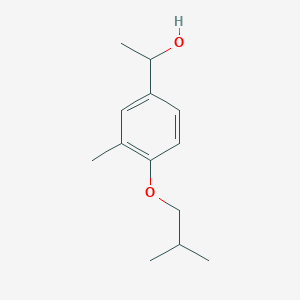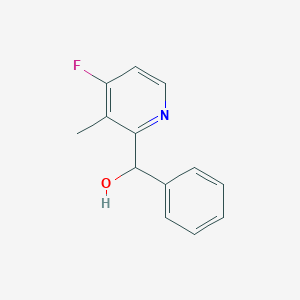
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12FNO This compound features a pyridine ring substituted with a fluoro and a methyl group, as well as a phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylpyridine and benzaldehyde.
Reaction Conditions: A common method involves the use of a Grignard reagent. The 4-fluoro-3-methylpyridine is first converted into its Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with benzaldehyde to form the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
作用機序
The mechanism of action of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
(4-Fluoro-3-methylpyridine): Shares the pyridine ring with fluoro and methyl substituents but lacks the phenylmethanol moiety.
(Phenylmethanol): Contains the phenylmethanol structure but lacks the pyridine ring and fluoro substituent.
(4-Fluoro-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with different positions of the fluoro and methyl groups on the pyridine ring.
Uniqueness
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, combined with the phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H12FNO |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
(4-fluoro-3-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChIキー |
BPXQIKYNTGTLKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C(C2=CC=CC=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








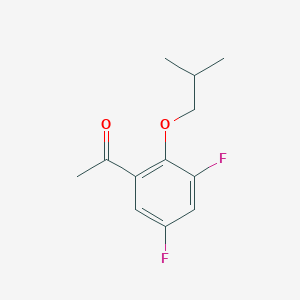
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
